molecular formula C17H21NO2 B2946202 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-isopropoxyphenyl)methanone CAS No. 1706287-35-5

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-isopropoxyphenyl)methanone

カタログ番号 B2946202
CAS番号: 1706287-35-5
分子量: 271.36
InChIキー: GKZLVAMAYQUEFT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-isopropoxyphenyl)methanone, commonly known as AZD-1940, is a novel and potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that bind to cannabinoid receptors and regulate various physiological processes. By inhibiting FAAH, AZD-1940 increases the levels of endocannabinoids in the body, which can have therapeutic effects in various diseases and conditions.

作用機序

AZD-1940 works by inhibiting (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-isopropoxyphenyl)methanone, which is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-isopropoxyphenyl)methanone, AZD-1940 increases the levels of these endocannabinoids, which can activate cannabinoid receptors and modulate various physiological processes such as pain, inflammation, mood, and addiction.
Biochemical and physiological effects:
AZD-1940 has been shown to have various biochemical and physiological effects in preclinical models. For example, it can reduce the activity of enzymes that promote inflammation, increase the levels of endocannabinoids in the brain, and reduce the release of neurotransmitters that are involved in pain and anxiety.

実験室実験の利点と制限

AZD-1940 has several advantages for lab experiments, such as its high potency and selectivity for (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-isopropoxyphenyl)methanone, its ability to cross the blood-brain barrier and target central nervous system (CNS) processes, and its favorable pharmacokinetic properties such as long half-life and low toxicity. However, there are also some limitations to consider, such as the potential for off-target effects, the need for careful dosing and monitoring, and the challenges of extrapolating preclinical findings to clinical settings.

将来の方向性

There are several future directions for research on AZD-1940 and related compounds. These include:
- Further preclinical studies to investigate the therapeutic potential of AZD-1940 in various diseases and conditions, such as chronic pain, anxiety disorders, and addiction.
- Clinical trials to evaluate the safety and efficacy of AZD-1940 in humans, and to explore its potential as a novel therapeutic agent.
- Development of new (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-isopropoxyphenyl)methanone inhibitors with improved pharmacological properties, such as increased selectivity, reduced off-target effects, and better CNS penetration.
- Investigation of the role of endocannabinoids and the endocannabinoid system in various physiological processes, and the potential for modulating these processes with (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-isopropoxyphenyl)methanone inhibitors and other compounds.
- Exploration of the potential for combination therapies involving (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-isopropoxyphenyl)methanone inhibitors and other drugs or interventions, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or cognitive-behavioral therapy (CBT).

合成法

AZD-1940 was first synthesized by researchers at AstraZeneca, a pharmaceutical company, using a multistep process that involved the coupling of various chemical intermediates. The final product was obtained in high yield and purity, and its chemical structure was confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

科学的研究の応用

AZD-1940 has been extensively studied in preclinical models of various diseases and conditions, including pain, inflammation, anxiety, depression, and addiction. In these studies, AZD-1940 has shown promising therapeutic effects, such as reducing pain and inflammation, improving mood and anxiety, and reducing drug-seeking behavior in addiction models.

特性

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-12(2)20-16-10-6-13(7-11-16)17(19)18-14-4-3-5-15(18)9-8-14/h3-4,6-7,10-12,14-15H,5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZLVAMAYQUEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-isopropoxyphenyl)methanone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。